molecular formula C14H9N3O2 B11671620 2-(4-Nitrophenyl)quinoxaline CAS No. 5541-64-0

2-(4-Nitrophenyl)quinoxaline

Cat. No.: B11671620
CAS No.: 5541-64-0
M. Wt: 251.24 g/mol
InChI Key: KINUCWHRJPFQQY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-nitrophenyl group. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)quinoxaline typically involves the condensation of 4-nitroaniline with 1,2-dicarbonyl compounds. One common method is the reaction of 4-nitroaniline with glyoxal in the presence of a catalyst under reflux conditions . Another approach involves the use of 4-nitrobenzoyl chloride and o-phenylenediamine under basic conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 2-(4-Aminophenyl)quinoxaline.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation: Quinoxaline N-oxides.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)quinoxaline varies depending on its application:

Molecular Targets and Pathways:

    Antimicrobial: Targets bacterial enzymes involved in cell wall synthesis.

    Anticancer: Activates apoptotic pathways and inhibits cell proliferation.

Properties

CAS No.

5541-64-0

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

2-(4-nitrophenyl)quinoxaline

InChI

InChI=1S/C14H9N3O2/c18-17(19)11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9H

InChI Key

KINUCWHRJPFQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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